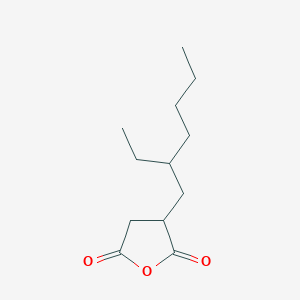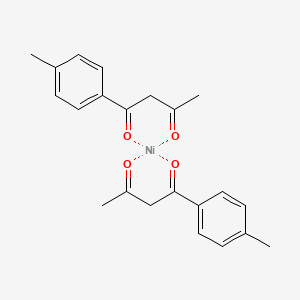
1-(4-methylphenyl)butane-1,3-dione;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)butane-1,3-dione;nickel is an organometallic compound that combines the organic molecule 1-(4-methylphenyl)butane-1,3-dione with nickel
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-methylphenyl)butane-1,3-dione is typically synthesized through the condensation reaction of acetophenone and ethyl acetate . The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-methylphenyl)butane-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The compound is then complexed with nickel through a coordination reaction, where nickel salts (e.g., nickel chloride) are reacted with the organic ligand in the presence of a suitable solvent.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-methylphenyl)butane-1,3-dione;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the nickel center is replaced by other metal ions or ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ligand exchange reactions using various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new metal-ligand complexes.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)butane-1,3-dione;nickel has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in cancer therapy as a metal-based drug.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)butane-1,3-dione;nickel involves coordination of the nickel center with the organic ligand. This coordination facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound can interact with molecular targets such as enzymes and DNA, leading to biological effects like antimicrobial activity or cytotoxicity in cancer cells .
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl groups, leading to different chemical properties and reactivity.
1-(4-methylphenyl)butane-1,3-dione: The parent compound without the nickel coordination, used in various organic synthesis applications.
Uniqueness: 1-(4-methylphenyl)butane-1,3-dione;nickel is unique due to its combination of organic and inorganic components, which imparts distinct catalytic and biological properties
Propiedades
Número CAS |
54438-67-4 |
|---|---|
Fórmula molecular |
C22H24NiO4 |
Peso molecular |
411.1 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)butane-1,3-dione;nickel |
InChI |
InChI=1S/2C11H12O2.Ni/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-6H,7H2,1-2H3; |
Clave InChI |
OOLSQSZHGSQWGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(=O)C.CC1=CC=C(C=C1)C(=O)CC(=O)C.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


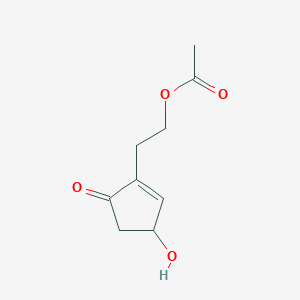
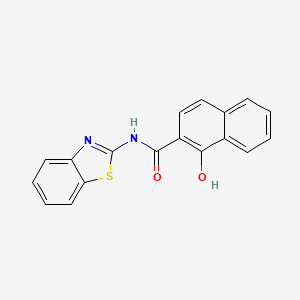
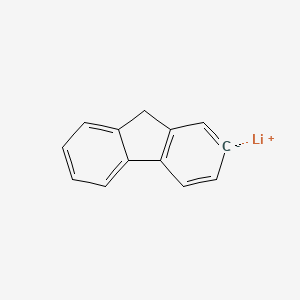
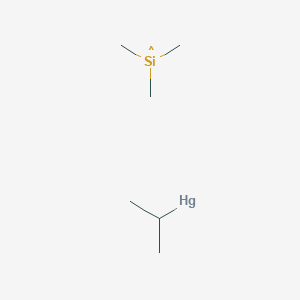
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

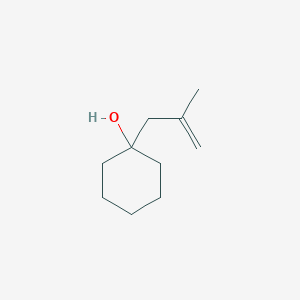


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
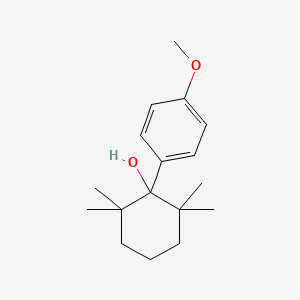
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
